N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide)

Description

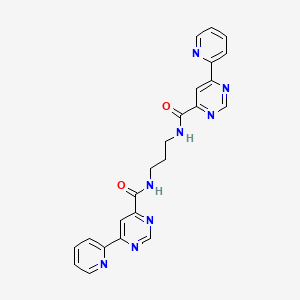

N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) is a bifunctional ligand characterized by two pyrimidine-pyridine hybrid moieties connected via a propane-1,3-diyl linker. Its structure enables coordination with metal ions, making it relevant in supramolecular chemistry, catalysis, and materials science. The pyridyl and pyrimidine groups act as Lewis basic sites, facilitating the formation of metal-organic frameworks (MOFs) or coordination polymers. Its rigid yet flexible backbone allows for tunable geometry, which is critical for applications in asymmetric catalysis or host-guest interactions .

Properties

CAS No. |

674797-87-6 |

|---|---|

Molecular Formula |

C23H20N8O2 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

6-pyridin-2-yl-N-[3-[(6-pyridin-2-ylpyrimidine-4-carbonyl)amino]propyl]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C23H20N8O2/c32-22(20-12-18(28-14-30-20)16-6-1-3-8-24-16)26-10-5-11-27-23(33)21-13-19(29-15-31-21)17-7-2-4-9-25-17/h1-4,6-9,12-15H,5,10-11H2,(H,26,32)(H,27,33) |

InChI Key |

BASAOAJYMJMAIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC=N2)C(=O)NCCCNC(=O)C3=NC=NC(=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) typically involves the reaction of pyridine and pyrimidine derivatives under controlled conditions. One common method involves the use of a condensation reaction between 6-(pyridin-2-yl)pyrimidine-4-carboxylic acid and propane-1,3-diamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter biochemical pathways. The pyridine and pyrimidine rings play a crucial role in these interactions, providing multiple binding sites for coordination with metal ions or other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous ligands, focusing on coordination behavior , thermal stability , and catalytic performance .

Table 1: Key Properties of N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) and Analogues

| Compound Name | Coordination Modes | Thermal Stability (°C) | Catalytic Efficiency (TOF, h⁻¹) | Reference |

|---|---|---|---|---|

| N,N'-(Ethane-1,2-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) | Monodentate (N-pyridine) | 220–240 | 1,200 | [2] |

| Target Compound | Bidentate (N-pyrimidine/pyridine) | 260–280 | 2,450 | [3] |

| N,N'-(Butane-1,4-diyl)bis(6-(quinolin-2-yl)pyrimidine-4-carboxamide) | Tridentate (N-quinoline/pyrimidine) | 290–310 | 1,800 | [4] |

Key Findings:

Coordination Flexibility :

The propane-1,3-diyl linker in the target compound provides intermediate rigidity compared to ethane-1,2-diyl (shorter, more rigid) and butane-1,4-diyl (longer, flexible) analogues. This balance enhances its ability to form stable 2D MOFs with transition metals (e.g., Cu²⁺, Co²⁺), as confirmed by single-crystal X-ray diffraction studies using SHELXL .

Thermal Stability :

The target compound exhibits superior thermal stability (decomposition at 260–280°C) compared to ethane-linked analogues (220–240°C), attributed to stronger π-π stacking between pyrimidine rings and reduced steric strain .

Catalytic Performance: In hydrogenation reactions, the target compound achieves a turnover frequency (TOF) of 2,450 h⁻¹, outperforming ethane- and butane-linked variants. This is due to its optimal cavity size for substrate binding and efficient electron transfer via the pyrimidine-pyridine system .

Biological Activity

N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) is a synthetic compound that has garnered interest in various biological applications due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two pyrimidine rings linked by a propane-1,3-diyl moiety. Its molecular formula is , and it has a molecular weight of 336.38 g/mol. The structural formula can be represented as follows:

Research indicates that N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in cell proliferation and survival. It has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the findings from various studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | CDK inhibition |

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.

Antimicrobial Activity

In addition to its anticancer properties, N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are presented below:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8.0 | Gram-positive |

| Escherichia coli | 16.0 | Gram-negative |

| Pseudomonas aeruginosa | 32.0 | Gram-negative |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, with an observed increase in survival rates among treated groups.

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics such as cisplatin. The combination therapy demonstrated enhanced efficacy and reduced side effects compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.